
Diethyl N-(4-methylphenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphoramidate group bonded to a diethyl ester and a 4-methylphenyl group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Diethyl N-(4-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 4-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Diethyl N-(4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphoramidate derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl N-(4-methylphenyl)phosphoramidate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphoramidate pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of Diethyl N-(4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The molecular targets often include enzymes involved in phosphorylation processes, making it a valuable tool in studying these pathways .
Vergleich Mit ähnlichen Verbindungen
Diethyl N-(4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Lacks the 4-methylphenyl group, making it less specific in certain reactions.
N-(4-methylphenyl)phosphoramidate: Lacks the diethyl ester group, affecting its solubility and reactivity.
Phosphoramidate derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological systems.
Eigenschaften
CAS-Nummer |
20809-97-6 |
|---|---|
Molekularformel |
C11H18NO3P |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
FIIBYAQZDZHGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


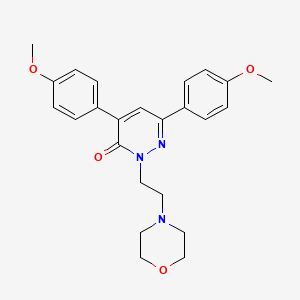

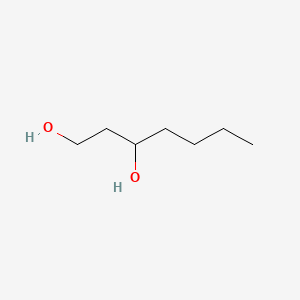
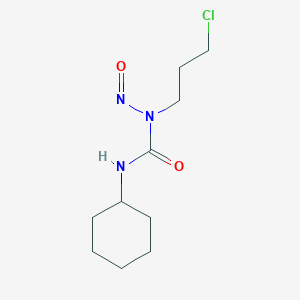
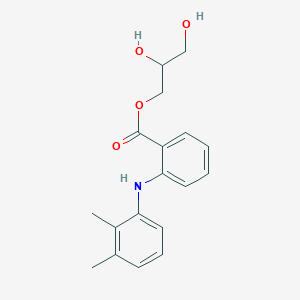


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)

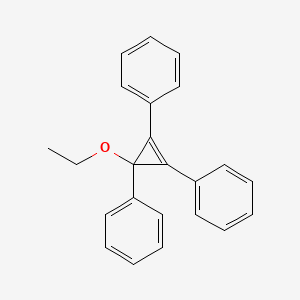

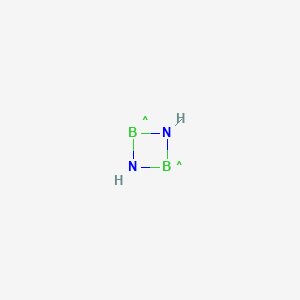
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

